Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate
Overview
Description
The tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate is a compound that belongs to the class of spirocyclic compounds, which are characterized by their unique structures where two rings are joined at a single atom. The compound mentioned is not directly described in the provided papers, but related compounds with similar structural features are discussed. These compounds are of interest due to their potential as building blocks for the synthesis of various biologically active molecules and their ability to access chemical spaces complementary to piperidine ring systems .
Synthesis Analysis
The synthesis of related spirocyclic compounds involves efficient and scalable routes, as demonstrated in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . Another example is the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, which is obtained through acid-catalyzed hydrolysis followed by glycol cleavage . These methods provide a convenient entry point for further selective derivatization on the azetidine and cyclobutane rings, which could be extrapolated to the synthesis of tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate.
Molecular Structure Analysis
The molecular structure of spirocyclic compounds can be quite complex. For instance, the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate shows mirror symmetry with a chair conformation of the hexahydropyrimidine ring and equatorial benzyl substituents . This information can be useful in predicting the molecular structure of tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate, which may also exhibit unique conformational properties due to its spirocyclic nature.
Chemical Reactions Analysis
Spirocyclic compounds can undergo various chemical reactions. For example, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reacts with N,N-dimethylformamide dimethyl acetal to give a mixture of isomeric condensation products . This indicates that spirocyclic compounds containing an active methylene group can participate in condensation reactions, which could be relevant for the chemical reactions analysis of tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds are influenced by their structure. For example, the crystal structures of enantiomers of 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione are stabilized by C-H...O hydrogen bonds . Similarly, the substituted aryl amides of 3-arylmethyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylic acids show antimicrobial activity, indicating that the functional groups attached to the spirocyclic core can impart significant biological properties . These insights can be applied to predict the properties of tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate, which may also form hydrogen bonds and exhibit biological activity.
Scientific Research Applications
Synthesis and Chemical Properties
Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate and its derivatives are primarily involved in synthetic chemistry, serving as intermediate compounds in the synthesis of various chemical structures. For instance, Meyers et al. (2009) developed efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which is useful for selective derivations on azetidine and cyclobutane rings, offering access to compounds complementing piperidine ring systems (Meyers et al., 2009). Similarly, Moskalenko and Boev (2012) explored the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, demonstrating its potential in creating biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
Application in NMR Spectroscopy
In the field of spectroscopy, tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate derivatives have been used in nuclear magnetic resonance (NMR) studies. Jakubowska et al. (2013) utilized NMR spectroscopy to determine the absolute configurations of certain compounds containing the tert-butyl group, contributing to the understanding of molecular structures (Jakubowska et al., 2013).
Role in Medicinal Chemistry
In medicinal chemistry, these compounds are often used as building blocks for more complex structures. López et al. (2020) described the synthesis of tert-butyl (S)-4-methyleneprolinate, which is used in the industrial synthesis of antiviral ledipasvir, highlighting the relevance of tert-butyl azaspiro derivatives in drug development (López et al., 2020).
Contributions to Organic Chemistry
In organic chemistry, these compounds contribute to the development of new synthetic methods and materials. For example, Gurry et al. (2015) described a synthesis method for 2-oxa-7-azaspiro[3.5]nonane, which is important for creating new spirocyclic compounds (Gurry et al., 2015).
properties
IUPAC Name |
tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-13(2,3)18-12(17)16-6-4-14(5-7-16)8-11(9-14)10-15/h11H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQBJRGRDIJKGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457671 | |
Record name | Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate | |
CAS RN |
203662-66-2 | |
Record name | Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00457671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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